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Compound of Interest

Compound Name: 3-Aminopentan-2-ol hydrochloride

Cat. No.: B13200782

Get Quote

Executive Summary
3-Aminopentan-2-ol hydrochloride (C₅H₁₃NO[1]·HCl) is a vicinal amino alcohol salt

characterized by two adjacent chiral centers at the C2 and C3 positions. This structural motif is

a critical pharmacophore in medicinal chemistry, serving as a scaffold for Cyclin-Dependent

Kinase (CDK) inhibitors, HIV protease inhibitors, and chiral auxiliaries in asymmetric synthesis.

Its value lies in its stereochemical diversity; the molecule exists as four distinct stereoisomers,

each offering unique spatial arrangements for ligand-receptor binding.

Chemical Identity & Stereochemistry
The molecule consists of a pentane backbone with a hydroxyl group at C2 and an amino group

at C3. The presence of two stereogenic centers yields two diastereomeric pairs (syn and anti),

comprising four enantiomers.

Nomenclature and Identification
IUPAC Name: 3-Aminopentan-2-ol hydrochloride[1]

Common Synonyms: 3-Amino-2-pentanol HCl; α-methyl-β-ethyl-β-hydroxyethylamine HCl
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Molecular Formula: C₅H₁₄ClNO[1][2]

Molecular Weight: 139.62 g/mol [1][2]

CAS Registry Numbers:

Racemate (Free Base): 50411-28-4

(2R,3S)-HCl: 951000-34-3 (Frequently used in CDK inhibitor synthesis)

(2S,3S)-HCl: 1352149-50-8[2]

(2S,3R)-HCl: 2387568-51-4[1]

Stereochemical Configuration
The biological activity of derivatives often depends strictly on the absolute configuration. For

instance, the (2R,3S) isomer is a key intermediate for specific purine-based CDK inhibitors.

Isomer Configuration Relationship Geometric Designation

(2R,3S) Enantiomer of (2S,3R) Syn (Threo-like)

(2S,3R) Enantiomer of (2R,3S) Syn (Threo-like)

(2R,3R) Enantiomer of (2S,3S) Anti (Erythro-like)

(2S,3S) Enantiomer of (2R,3R) Anti (Erythro-like)

Synthesis Methodologies
The synthesis of 3-aminopentan-2-ol generally proceeds via two primary routes: the Henry

(Nitroaldol) Reaction for racemic or diastereoselective synthesis, and Amino Ketone Reduction

for high enantiopurity.

Route A: The Henry (Nitroaldol) Reaction
This is the classic route for constructing the carbon skeleton.[3] It involves the base-catalyzed

condensation of acetaldehyde (C2) and 1-nitropropane (C3).
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Mechanism: The base deprotonates 1-nitropropane at the

-position, generating a nitronate anion.[3][4] This nucleophile attacks the carbonyl carbon of
acetaldehyde.

Regiochemistry: The reaction specifically yields 3-nitro-2-pentanol.

Reduction: The nitro group is subsequently reduced (using H₂/Pd-C or LiAlH₄) to the amine.

Route B: Stereoselective Reduction of Amino Ketones
For high optical purity, researchers often start with amino acids or amino ketones.

Precursor: 3-Aminopentan-2-one (derived from N-protected amino acids).

Reagent: Bulky hydride reducing agents like L-Selectride® or NaBH₄ in the presence of

chelating agents.

Outcome: L-Selectride typically favors the syn diastereomer via a Felkin-Anh transition state,

while chelating conditions can favor the anti product.

Visualization of Synthetic Pathways
The following diagram illustrates the logical flow from precursors to the final salt form.
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Figure 1: Synthetic workflow from commodity chemicals to the hydrochloride salt via the Henry

Reaction.

Physicochemical Properties
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Understanding the physical behavior of the hydrochloride salt is essential for formulation and

handling.

Property Description/Value Causality & Notes

Physical State
White to off-white crystalline

solid

Ionic lattice energy of the

ammonium chloride moiety

stabilizes the solid form

compared to the liquid free

base.

Solubility
Highly soluble in water,

methanol, ethanol

The polar ionic character

allows strong interaction with

protic solvents.

Hygroscopicity Hygroscopic

The salt readily absorbs

atmospheric moisture; must be

stored under inert gas (Ar/N₂)

in a desiccator.

pKa (Amine) ~9.5 - 10.5

Typical for aliphatic primary

ammonium salts; indicates it

remains protonated at

physiological pH.

Chirality Optically Active

Specific rotation

varies by isomer; critical for

QC in asymmetric synthesis.

Applications in Drug Development
The 3-aminopentan-2-ol scaffold is not merely a solvent or reagent; it is a structural motif

embedded in bioactive compounds.

Cyclin-Dependent Kinase (CDK) Inhibitors
The (2R,3S) isomer is a documented intermediate in the synthesis of purine-based CDK

inhibitors. These compounds function by competitively binding to the ATP-binding pocket of
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CDK enzymes (e.g., CDK2, CDK9), which are upregulated in various cancers and viral

infections (HIV).

Mechanism: The amino alcohol moiety mimics the ribose or phosphate binding regions of

ATP, forming crucial hydrogen bonds within the enzyme's active site.

Impact: Inhibition of CDK9 can suppress HIV-1 transcription, making these derivatives

potential candidates for antiretroviral therapy.

Chiral Auxiliaries and Ligands
In asymmetric catalysis, the free base is used to synthesize N,O-ligands. These ligands

coordinate with transition metals (e.g., Ru, Zn) to catalyze enantioselective reductions or

alkylations. The rigid stereochemistry of the pentyl backbone induces chirality in the reaction

product.

Experimental Protocols
Safety Note:All procedures involving nitroalkanes and pressurized hydrogen must be

conducted in a fume hood with blast shielding. The hydrochloride salt is an irritant.

Protocol 6.1: Salt Formation from Free Base
This protocol describes the conversion of the oily free base into the stable hydrochloride salt.

Dissolution: Dissolve 10 mmol of crude 3-aminopentan-2-ol (free base) in 20 mL of

anhydrous diethyl ether or isopropanol. Cool the solution to 0°C in an ice bath.

Acidification: Dropwise add a solution of 2M HCl in diethyl ether (or 1.25 equivalents of

acetyl chloride in methanol generated in situ) under vigorous stirring.

Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 minutes.

Isolation: Filter the solid under an inert atmosphere (nitrogen) to prevent moisture

absorption.

Washing: Wash the filter cake with cold anhydrous ether (2 x 5 mL) to remove non-polar

impurities.
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Drying: Dry the solid in a vacuum desiccator over P₂O₅ for 12 hours.

Protocol 6.2: Determination of Enantiomeric Excess (ee)
To verify the stereochemical integrity of the (2R,3S) isomer:

Derivatization: React a small aliquot of the salt (neutralized) with Mosher's acid chloride

(MTPA-Cl).

Analysis: Analyze the resulting amide diastereomers via ¹H-NMR (500 MHz) or Chiral HPLC

(e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b13200782?utm_src=pdf-custom-synthesis#bc-rfq
https://wap.guidechem.com/encyclopedia/2s-3r-3-aminopentan-2-ol-hydro-dic3683755.html
https://www.chemscene.com/1352149-50-8.html
https://en.wikipedia.org/wiki/Henry_reaction
https://www.alfa-chemistry.com/resources/henry-nitroaldol-reaction.html
https://www.benchchem.com/product/b13200782/docs#3-aminopentan-2-ol-hydrochloride-a-technical-guide-for-drug-development
https://www.benchchem.com/product/b13200782/docs#3-aminopentan-2-ol-hydrochloride-a-technical-guide-for-drug-development
https://www.benchchem.com/product/b13200782/docs#3-aminopentan-2-ol-hydrochloride-a-technical-guide-for-drug-development
https://www.benchchem.com/product/b13200782/docs#3-aminopentan-2-ol-hydrochloride-a-technical-guide-for-drug-development
https://www.benchchem.com/product/b13200782?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13200782?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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